Cas no 1174850-34-0 (2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one)

2-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one is a chromenone derivative featuring a pyrazole substitution at the 2-position. This compound exhibits a unique structural framework combining chromen-4-one and pyrazole moieties, which may confer interesting photophysical or coordination properties. The hydroxyl group at the 3-position enhances its potential for hydrogen bonding or metal chelation, making it a candidate for applications in material science or medicinal chemistry. Its ethyl and methyl substituents on the pyrazole ring contribute to steric and electronic modulation, potentially influencing reactivity or solubility. This compound is of interest for further study in synthetic and applied chemistry due to its hybrid heterocyclic architecture.
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one structure
1174850-34-0 structure
Product Name:2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one
CAS No:1174850-34-0
MF:C16H16N2O3
MW:284.309844017029
CID:5391124
PubChem ID:45925150
Update Time:2025-08-02

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one
    • 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one
    • Inchi: 1S/C16H16N2O3/c1-4-18-10(3)13(9(2)17-18)16-15(20)14(19)11-7-5-6-8-12(11)21-16/h5-8,20H,4H2,1-3H3
    • InChI Key: YENXHECFUZHOBN-UHFFFAOYSA-N
    • SMILES: C1(C2=C(C)N(CC)N=C2C)OC2=CC=CC=C2C(=O)C=1O

Computed Properties

  • Exact Mass: 284.11609238g/mol
  • Monoisotopic Mass: 284.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 64.4Ų

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Additional information on 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one

Compound 2-(1-Ethyl-3,5-Dimethylpyrazol-4-Yl)-3-Hydroxychromen-4-One: A Comprehensive Overview

The compound 2-(1-Ethyl-3,5-Dimethylpyrazol-4-Yl)-3-Hydroxychromen-4-One (CAS No. 1174850-34-0) is a unique organic molecule with significant potential in various fields of research and application. This compound belongs to the class of chromones, which are known for their diverse biological activities and structural versatility. The molecule's structure consists of a chromenone skeleton fused with a pyrazole ring, making it a promising candidate for further exploration in drug discovery and material science.

Recent studies have highlighted the antioxidant properties of this compound, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This makes it a potential candidate for applications in the food industry as a natural preservative or in cosmetic products to combat skin aging. Furthermore, the compound has shown anti-inflammatory activity, which suggests its potential use in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.

One of the most intriguing aspects of 2-(1-Ethyl-3,5-Dimethylpyrazol-4-Yl)-3-Hydroxychromen-4-One is its anticancer potential. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, indicating its selective toxicity against malignant cells. This property is particularly valuable in the development of targeted therapies for cancer treatment. Additionally, the compound has been found to inhibit key enzymes involved in tumor progression, further underscoring its therapeutic potential.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, making it feasible for large-scale production. The use of eco-friendly solvents and catalysts has also been explored to align with green chemistry principles, ensuring sustainability in the manufacturing process.

In terms of pharmacokinetics, studies have shown that 2-(1-Ethyl-3,5-Dimethylpyrazol-4-Yl)-3-Hydroxychromen-4-One exhibits good bioavailability and pharmacokinetic profiles in animal models. This suggests that it could be effectively administered orally or through other routes without significant metabolic barriers. However, further clinical trials are required to confirm these findings and establish its safety profile in humans.

The structural flexibility of this compound allows for extensive modifications to enhance its bioactivity and pharmacokinetic properties. Researchers are actively exploring analogs with varying substituents on the pyrazole ring and chromenone skeleton to identify more potent derivatives. These efforts are expected to yield novel compounds with improved therapeutic indices for various diseases.

In conclusion, 2-(1-Ethyl-3,5-Dimethylpyrazol-4-Yl)-3-Hydroxychromen-4-One (CAS No. 1174850-34-0) is a versatile compound with promising applications in medicine, food science, and cosmetics. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties positions it as a valuable asset for future research and development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to advancing human health and well-being.

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